![molecular formula C25H20N2O B14572405 1-{[(4-Methylphenyl)methylidene]amino}-4,6-diphenylpyridin-2(1H)-one CAS No. 61777-28-4](/img/structure/B14572405.png)
1-{[(4-Methylphenyl)methylidene]amino}-4,6-diphenylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(4-Methylphenyl)methylidene]amino}-4,6-diphenylpyridin-2(1H)-one is an organic compound that belongs to the class of heterocyclic amines This compound is characterized by a pyridinone core substituted with a methylphenylmethylideneamino group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-Methylphenyl)methylidene]amino}-4,6-diphenylpyridin-2(1H)-one typically involves the condensation of 4-methylbenzaldehyde with 4,6-diphenyl-2-pyridone in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-{[(4-Methylphenyl)methylidene]amino}-4,6-diphenylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylphenylmethylideneamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyridinone derivatives.
Scientific Research Applications
1-{[(4-Methylphenyl)methylidene]amino}-4,6-diphenylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(4-Methylphenyl)methylidene]amino}-4,6-diphenylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenyl-2-pyridone: A structurally related compound with similar chemical properties.
4-Methylbenzaldehyde: A precursor used in the synthesis of the target compound.
N-Phenylpyridin-2(1H)-one: Another related compound with a different substitution pattern.
Uniqueness
1-{[(4-Methylphenyl)methylidene]amino}-4,6-diphenylpyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
61777-28-4 |
|---|---|
Molecular Formula |
C25H20N2O |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methylideneamino]-4,6-diphenylpyridin-2-one |
InChI |
InChI=1S/C25H20N2O/c1-19-12-14-20(15-13-19)18-26-27-24(22-10-6-3-7-11-22)16-23(17-25(27)28)21-8-4-2-5-9-21/h2-18H,1H3 |
InChI Key |
RTLAHNFKUNARBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2C(=CC(=CC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


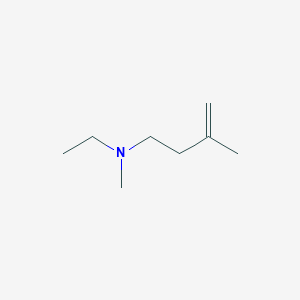
![(4E)-4-[(3-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14572346.png)
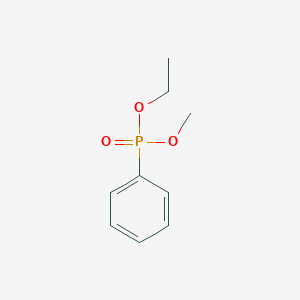
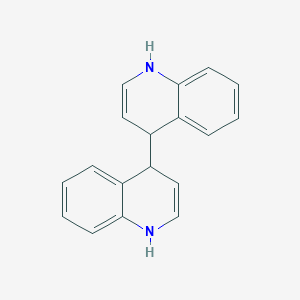
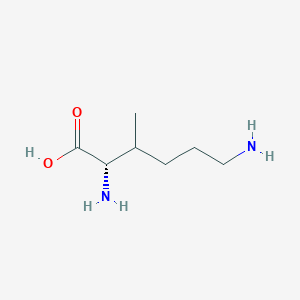

![8-Methyl-2-(methylsulfanyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14572366.png)
![2-[2-(Morpholin-4-yl)-2-oxoethyl]benzoic acid](/img/structure/B14572367.png)
![2-(Furan-2-yl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B14572372.png)
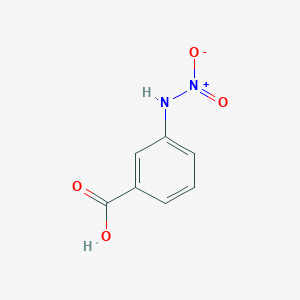

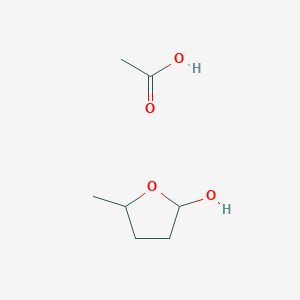
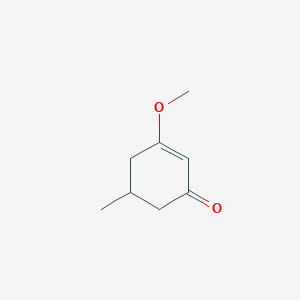
![2-[4-Hydroxy-5-methyl-4-(propan-2-yl)hex-2-en-2-yl]phenol](/img/structure/B14572421.png)
